4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
Description
4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C14H17NO3 It is characterized by the presence of a diethylanilino group attached to a butenoic acid backbone
Properties
CAS No. |
306935-77-3 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HPUZNWHASPOJPF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,6-diethylaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene, with the mixture being heated to reflux. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
2,6-Dimethylaniline: A related compound with similar structural features but different substituents.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another compound with a similar anilino group but different functional groups attached.
Uniqueness: 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of diethylanilino and butenoic acid moieties, which confer distinct chemical and biological properties.
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